tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-13(5-4-6-13)7-8-14-10/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABAUHBYEZTXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2(CCC2)CCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can be compared with other spirocyclic compounds such as:
tert-Butyl ((6-azaspiro[3.4]octan-8-yl)methyl)carbamate: This compound has a similar structure but differs in the position of the spirocyclic ring.
tert-Butyl ((6-azaspiro[3.4]octan-2-yl)methyl)carbamate: Another similar compound with variations in the spirocyclic ring position.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Overview
tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate is a chemical compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structure and Composition
- IUPAC Name : tert-butyl N-(6-azaspiro[3.4]octan-5-ylmethyl)carbamate
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 2167289-18-9
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding capabilities, potentially modulating the activity of enzymes or receptors involved in various biological pathways.
Biological Studies and Applications
Neuroprotective Activity
A study focusing on the neuroprotective effects of spirocyclic compounds found that they could significantly reduce neuronal cell death induced by amyloid beta aggregates through modulation of inflammatory pathways . Although not directly involving this compound, these findings suggest a promising avenue for future research on this compound's protective capabilities.
Enzyme Inhibition
Research on related compounds has shown that they can inhibit AChE and β-secretase effectively, indicating that this compound may exhibit similar properties. Such inhibition is vital for developing treatments for Alzheimer’s disease, where reducing amyloid plaque formation is crucial.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate | Similar spirocyclic structure | Potential AChE inhibitor |
| tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate | Variations in ring position | Studied for neuroprotective effects |
Q & A
Q. What safety protocols are critical when handling this compound in non-specialized labs?
- PPE : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
